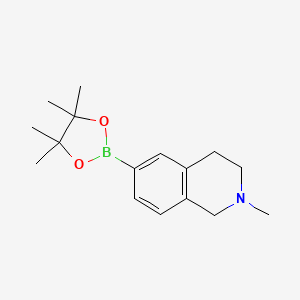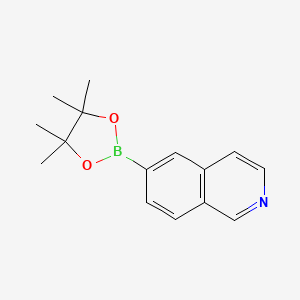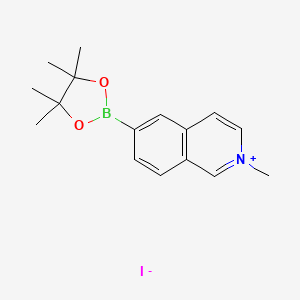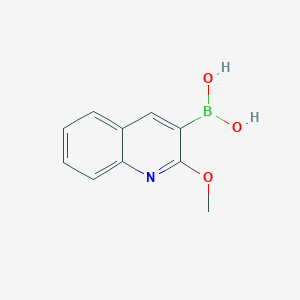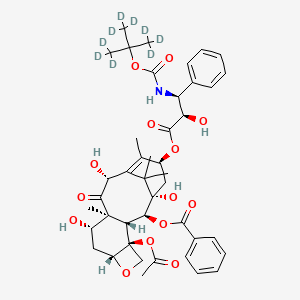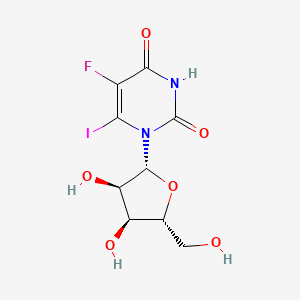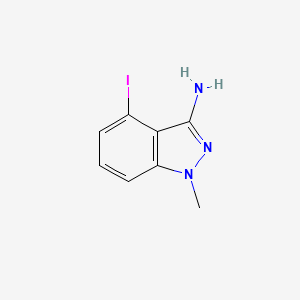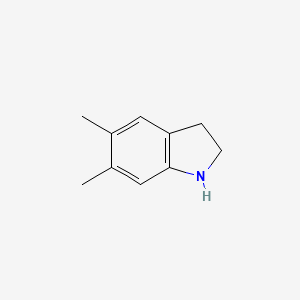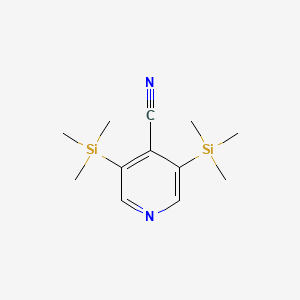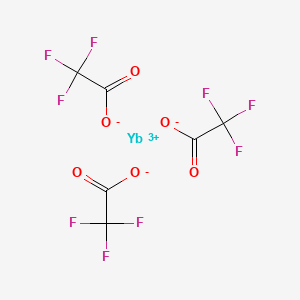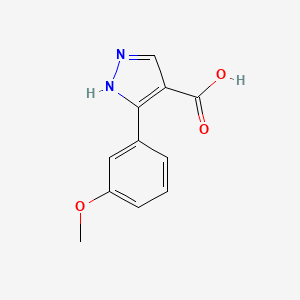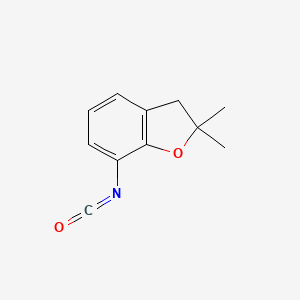
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate” is a derivative of commercially available Carbofuran, which is a carbamate-based insecticide . Another related compound is "2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine" .
Molecular Structure Analysis
In the compound “2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate”, the dihydrobenzofuran ring adopts an envelope conformation with the substituted C atom 0.142 Å out of the least-squares plane .Physical And Chemical Properties Analysis
The molecular weight of “2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine” is 163.22 g/mol .Wissenschaftliche Forschungsanwendungen
Environmental Stability and Degradation
The environmental stability and degradation of derivatives, such as carbofuran, which is structurally related to 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate, have been studied in water-restricted environments. Research by Morales et al. (2012) highlights the significant impact of soil composition and structure on the stability of carbamates, including those related to 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate. The study found that the presence of restricted aqueous media in the environment could significantly reduce the half-life of these pesticides, emphasizing the importance of environmental factors in the degradation process (Morales et al., 2012).
Synthetic Pathways and Environmental Considerations
Békássy et al. (2007) discussed an environmentally friendly synthesis pathway for benzofurane derivatives, important for pharmaceutical activities, highlighting the shift towards less harmful and more sustainable chemical synthesis methods. This research points towards the ongoing efforts in the chemical industry to find greener alternatives for synthesizing compounds related to 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate (Békássy et al., 2007).
Biodegradation and Environmental Remediation
The work by Chaudhry et al. (2002) investigates the biotransformation of carbofuran, a compound related to 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate, into less harmful metabolites by Pseudomonas sp. 50432. This research emphasizes the potential of microbial pathways in degrading toxic pesticides and reducing their environmental impact, which could be relevant for similar compounds (Chaudhry et al., 2002).
Novel Chemical Syntheses and Applications
Hu et al. (2018) described a novel palladium-catalyzed process for synthesizing difunctionalized benzofuran derivatives, demonstrating advanced chemical synthesis techniques that could be applicable to a wide range of compounds, including 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate. This work highlights the importance of catalysis in modern organic synthesis for producing complex molecules with high efficiency and selectivity (Hu et al., 2018).
Eigenschaften
IUPAC Name |
7-isocyanato-2,2-dimethyl-3H-1-benzofuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2)6-8-4-3-5-9(12-7-13)10(8)14-11/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJCJMYVKXVWIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)N=C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594474 |
Source


|
| Record name | 7-Isocyanato-2,2-dimethyl-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate | |
CAS RN |
87254-55-5 |
Source


|
| Record name | 7-Isocyanato-2,2-dimethyl-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

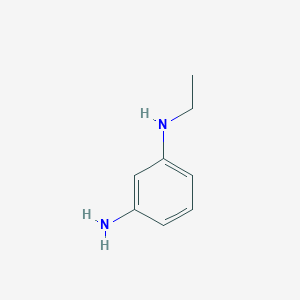
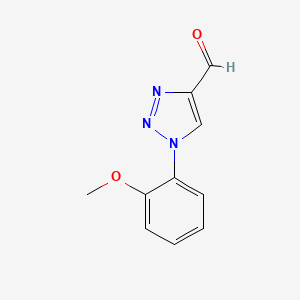
![methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1356985.png)
